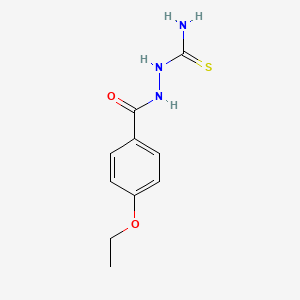
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the family of isoxazolecarboxamides. It has been widely used in scientific research due to its unique chemical structure and potential pharmacological properties. In
作用机制
The mechanism of action of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may act on different ion channels and receptors in the nervous system, including the GABA-A receptor, the glycine receptor, and the NMDA receptor. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission in the brain. It has also been shown to inhibit the activity of voltage-gated sodium channels, leading to a decrease in the generation of action potentials in neurons. Additionally, it has been shown to have analgesic and anti-inflammatory effects, which may be mediated by its effects on different ion channels and receptors in the nervous system.
实验室实验的优点和局限性
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. It has also been shown to have potential pharmacological properties, making it a useful tool for studying different biological processes. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on different ion channels and receptors in the nervous system.
未来方向
There are several future directions for the study of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and its effects on different ion channels and receptors in the nervous system. Another direction is to explore its potential therapeutic applications, including its potential use as an anticonvulsant, analgesic, or anti-inflammatory agent. Additionally, it may be useful to develop new analogs of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide with improved pharmacological properties and fewer off-target effects.
合成方法
The synthesis of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide is a complex process that involves several steps. The first step is the preparation of 4-iodoaniline by reacting aniline with iodine in the presence of hydrochloric acid. The second step involves the preparation of 5-methylisoxazole-3-carboxylic acid by reacting 3-methyl-1,2-oxazole with chloroacetic acid in the presence of sodium hydroxide. The final step is the coupling of 4-iodoaniline and 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide.
科学研究应用
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to have potential pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been used as a probe to study the function of different ion channels and receptors in the nervous system.
属性
IUPAC Name |
N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDWYOLAOILRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)





![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)




![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)
